molecular formula C11H9N3O B6246373 8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one CAS No. 156992-53-9

8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one

Cat. No.: B6246373
CAS No.: 156992-53-9
M. Wt: 199.2
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Description

8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in glacial acetic acid . The reaction mixture is then subjected to cyclization to form the desired pyrazoloquinoline structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the pyrazole and quinoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while substitution reactions can produce a variety of functionalized pyrazoloquinolines .

Scientific Research Applications

8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation, making it a potential candidate for anti-cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazoloquinolines and quinoline derivatives, such as:

Uniqueness

8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

156992-53-9

Molecular Formula

C11H9N3O

Molecular Weight

199.2

Purity

95

Origin of Product

United States

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